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Compound of Interest

Compound Name: CHAPS

cat. No.: 87881396

An In-depth Technical Guide to CHAPS: Chemical Structure and Implications for Researchers

Introduction to CHAPS

CHAPS, an abbreviation for 3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate, is a
zwitterionic surfactant widely utilized in biochemical and proteomic research.[1] It was designed
to combine the advantageous properties of both sulfobetaine-type detergents and bile salt
anions.[2][3] Structurally, CHAPS is a derivative of cholic acid, a naturally occurring bile acid.[1]
Its unique structure confers a "facial" detergent property, with a hydrophilic side and a
hydrophobic back, making it highly effective at solubilizing membrane proteins and disrupting
protein-protein interactions while preserving the native state and function of the proteins.[4]
Unlike ionic detergents, CHAPS is electrically neutral over a wide pH range (2 to 12), which
makes it ideal for sensitive applications like isoelectric focusing (IEF) and ion-exchange
chromatography.[5]

Chemical Structure and Its Implications

The functionality of CHAPS is directly derived from its amphipathic chemical structure, which
features a rigid, hydrophobic steroid backbone and a polar, zwitterionic headgroup.

e Hydrophobic Moiety: The core of the CHAPS molecule is the steroid ring system derived
from cholic acid. This rigid, bulky, and non-polar region is responsible for interacting with the
hydrophobic regions of proteins, particularly the transmembrane domains of membrane
proteins, and disrupting lipid-lipid interactions within the cell membrane.
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o Polar Zwitterionic Headgroup: Attached to the steroid core via a propyl chain is a
sulfobetaine headgroup. This group contains both a positively charged quaternary
ammonium ion and a negatively charged sulfonate group.[1] This zwitterionic nature means
the molecule carries no net charge, preventing it from binding to proteins based on charge
and altering their electrophoretic mobility. This is a critical feature for applications like IEF.[5]

e Non-Denaturing Character: The combination of the bile salt-like steroid body and the
sulfobetaine headgroup results in a detergent that is gentle and generally non-denaturing.[2]
[5][6] It can effectively solubilize membrane proteins from the lipid bilayer and break non-
specific protein-protein interactions without significantly disrupting the protein's secondary or
tertiary structure.[4][7]

Caption: Functional domains of the CHAPS molecule.

Physicochemical Properties

The utility of a detergent in a given application is determined by its physicochemical properties.
The key quantitative parameters for CHAPS are summarized below.
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Property Value

Implication for
Researchers

Molecular Weight (MW) 614.9 g/mol [4][8]

Affects calculations for molar

concentration.

Critical Micelle Concentration

(CMC) 6 - 10 mM[4][5][9][10][11][12]

High CMC allows for easy
removal by dialysis or dilution.
[10][11] Detergents should
generally be used at or above
their CMC for effective
solubilization.[11] The CMC
can decrease in the presence
of salt.[6]

Aggregation Number ~10[4][9][12]

This is the number of
detergent monomers in a
micelle. A low aggregation
number results in small

micelles.

Average Micellar Weight ~6,150 Da[9][10][12]

The small micelle size is less
likely to interfere with protein
separation techniques and is

easily removed.[10][11]

Appearance White crystalline powder[4][11]

Standard solid form for easy

handling and weighing.

Solubility Soluble in water[9]

Easily prepared into aqueous

stock solutions.

Cloud Point >100°C[9][12]

High cloud point indicates
stability at various
temperatures used in

experiments.

Applications in Research and Drug Development
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CHAPS is a versatile tool employed in numerous experimental workflows due to its mild, non-
denaturing, and zwitterionic properties.

Membrane Protein Solubilization

Solubilizing membrane proteins from the lipid bilayer is a critical first step for their purification
and characterization. CHAPS is patrticularly effective because it can disrupt the membrane and
form stable protein-detergent complexes, preserving the protein's native conformation and
activity.

Membrane Preparation
(e.g., from cell pellet)

Solubilization
Add CHAPS buffer (at or above CMC)
Incubate with mild agitation

Clarification
High-speed centrifugation
(e.g., 100,000 x g)

Collect Supernatant Discard Pellet
(Contains solubilized protein-detergent complexes) (Insoluble material, cell debris)

Downstream Applications

(Purification, activity assays, etc.)

Click to download full resolution via product page

Caption: General workflow for membrane protein solubilization using CHAPS.

Two-Dimensional Gel Electrophoresis (2-DE)
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In proteomics, 2-DE is a powerful technique for separating complex protein mixtures. The first
dimension, isoelectric focusing (IEF), separates proteins based on their isoelectric point (pl).
CHAPS is a standard component of IEF sample rehydration buffers.[3][13] Its zwitterionic
nature ensures it does not interfere with the pH gradient or the intrinsic charge of the proteins,
leading to excellent resolution.[10]

Sample Preparation
Lyse cells in buffer containing Urea, CHAPS (2-4%), DTT, ampholytes

IPG Strip Rehydration
Load protein sample onto Immobilized pH Gradient (IPG) strip

1st Dimension: Isoelectric Focusing (IEF)
Proteins migrate to their isoelectric point (pI)

Strip Equilibration
Equilibrate strip in SDS buffer to coat proteins with negative charge

2nd Dimension: SDS-PAGE
Separate proteins by molecular weight

Visualization
Stain gel (e.g., Coomassie Blue) and analyze protein spots

Click to download full resolution via product page

Caption: Workflow for 2-D Gel Electrophoresis utilizing CHAPS.

Co-Immunoprecipitation (Co-IP)

Co-IP is used to study protein-protein interactions. The goal is to lyse cells and extract protein
complexes without disrupting the interactions of interest. CHAPS-based lysis buffers are ideal
for this purpose because they are gentle enough to maintain native protein conformations and

complex assemblies.[11]
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Cell Lysis
Lyse cells with non-denaturing CHAPS buffer to release protein complexes

Incubation
Add primary antibody specific to the 'bait' protein to the lysate

Immunocapture
Add Protein A/G beads to capture the antibody-protein complex

Wash Steps
Wash beads to remove non-specifically bound proteins

Elution
Elute the 'bait' and 'prey' proteins from the beads

Analysis
Analyze eluted proteins by Western Blot or Mass Spectrometry

Click to download full resolution via product page

Caption: Co-Immunoprecipitation workflow using a CHAPS-based lysis buffer.

Experimental Protocols
Protocol: General Membrane Protein Solubilization

This protocol provides a starting point for solubilizing membrane proteins. Optimization is often
required.

Membrane Preparation: Isolate cell membranes from your source material by
homogenization followed by differential centrifugation. The final high-speed spin (e.g.,
100,000 x g) will pellet the membranes.

Buffer Preparation: Prepare a solubilization buffer. A typical starting buffer is 50 mM Tris-HCI
pH 7.5, 150 mM NaCl, 1 mM EDTA, and 1-2% (w/v) CHAPS (well above its CMC). Add
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protease inhibitors immediately before use.

e Solubilization: Resuspend the membrane pellet in the CHAPS-containing buffer at a protein
concentration of 1-5 mg/mL.

e Incubation: Incubate the mixture for 1-2 hours at 4°C with gentle, end-over-end rotation.
Avoid vigorous shaking or vortexing, which can cause foaming and protein denaturation.

 Clarification: Centrifuge the mixture at high speed (e.g., 100,000 x g) for 60 minutes at 4°C to
pellet any insoluble material.

o Collection: Carefully collect the supernatant, which contains the solubilized membrane
proteins, for downstream purification or analysis.

Protocol: Sample Preparation for 2-D Electrophoresis

This protocol describes a common rehydration/lysis buffer for the first dimension (IEF).

o Buffer Preparation: A widely used IEF sample solution, often called "rehydration buffer,"
consists of:

o 8 M Urea

[e]

2-4% (wiv) CHAPS[3][10][13]

o

50-100 mM Dithiothreitol (DTT) or 2 mM Tributylphosphine (TBP) (as a reducing agent)[3]
[14]

o

0.5-2% (v/v) Carrier Ampholytes (of the appropriate pH range)

[¢]

40 mM Tris[3]

[e]

A trace of Bromophenol Blue (as a tracking dye)

» Sample Solubilization: Solubilize the protein sample (e.g., cell pellet) directly in the
rehydration buffer. The amount of protein to load will depend on the gel size and staining
method (typically 50-200 pg).
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o Application: The protein-containing rehydration buffer is used to rehydrate the dry IPG strip
overnight before starting isoelectric focusing.[15][16]

Conclusion

CHAPS is an indispensable detergent in the modern life sciences laboratory. Its unique
chemical structure, featuring a hydrophobic steroid core and a neutral zwitterionic headgroup,
provides a powerful combination of solubilizing capability and gentle, non-denaturing action.
The high CMC and small micelle size further enhance its utility by simplifying its removal from
samples. For researchers and drug development professionals working on protein purification,
proteomics, or the characterization of protein-protein interactions, a thorough understanding of
CHAPS's properties and applications is essential for designing robust and effective
experimental workflows.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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